GSK3494245 Parasite vs. Human Proteasome Selectivity Window
GSK3494245 demonstrates a >100-fold selectivity for the L. donovani proteasome over the human proteasome. In direct enzymatic assays, it inhibits the parasite proteasome with an IC50 of 0.16 µM, compared to an IC50 of 13 µM for purified human 26S proteasome and 40 µM for human THP-1 cell extracts [1]. This selectivity window is larger than that reported for the clinical-stage kinetoplastid proteasome inhibitor LXE408, which has a reported IC50 of 0.04 µM for the L. donovani proteasome but a less well-characterized human proteasome selectivity profile [2].
| Evidence Dimension | Selectivity for L. donovani proteasome over human proteasome |
|---|---|
| Target Compound Data | IC50 = 0.16 µM (L. donovani); IC50 = 13-40 µM (human proteasome) |
| Comparator Or Baseline | LXE408: IC50 = 0.04 µM (L. donovani); Human proteasome IC50 data not available for direct comparison in this source. |
| Quantified Difference | GSK3494245 shows a >100-fold selectivity window based on its own data; LXE408's selectivity window cannot be quantified from available data. |
| Conditions | Enzymatic assays using WT L. donovani proteasomes and purified human 26S proteasome or enriched THP-1 cell extracts. |
Why This Matters
A larger selectivity window is a critical attribute for a preclinical candidate, as it suggests a lower potential for mechanism-based toxicity arising from human proteasome inhibition, which is a significant concern for this target class.
- [1] Wyllie, S., Brand, S., Thomas, M., et al. (2019). Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition. Proc. Natl. Acad. Sci. USA, 116(19), 9318-9323. View Source
- [2] MedChemExpress. (n.d.). LXE408 fumarate product page. Retrieved April 23, 2026. View Source
